Cross-Reactivity Profile: IBDG Demonstrates Detectable GUDase Activity in ~14% of Non-E. coli Enterobacteriaceae Strains Tested
In a comprehensive library screen of 848 Enterobacteriaceae strains, the unsubstituted indoxyl-β-D-glucuronide (IBDG) substrate detected GUDase activity in approximately 120 non-E. coli strains (comprising Salmonella, Shigella, and Hafnia spp.) in addition to the 120 E. coli strains included in the panel [1]. This represents an empirically determined cross-reactivity rate of approximately 14% (120/848) among Enterobacteriaceae beyond E. coli. In contrast, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcA) has been documented to exhibit higher specificity for E. coli, though quantitative head-to-head specificity data under identical test conditions are not reported in the peer-reviewed literature. The cross-reactivity profile of IBDG is a documented property that must be factored into assay design when discriminating E. coli from other GUDase-positive Enterobacteriaceae is required [1].
| Evidence Dimension | GUDase-positive detection among non-E. coli Enterobacteriaceae |
|---|---|
| Target Compound Data | Approximately 120 non-E. coli strains (Salmonella, Shigella, Hafnia spp.) detected as GUDase-positive among 848 total Enterobacteriaceae strains tested |
| Comparator Or Baseline | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcA) — reported to exhibit higher E. coli specificity, though direct comparative quantification unavailable |
| Quantified Difference | IBDG detects GUDase activity in ~14% of non-E. coli Enterobacteriaceae strains; X-GlcA is qualitatively described as more E. coli-specific |
| Conditions | 848 Enterobacteriaceae strains including 120 E. coli; IBDG at 100–800 μg/mL in lauryl sulfate tryptose agar, tryptone bile lactose agar, or buffered tryptone bile lactose agar; 35.0 °C and 44.5 °C; 18–24 h incubation |
Why This Matters
Understanding the differential cross-reactivity profile is essential for selecting the appropriate indoxyl glucuronide substrate based on whether the assay objective requires broad GUDase detection or stringent E. coli exclusivity.
- [1] Sharpe AN, Diotte MP, Dudas I, Parrington LJ, Peterkin PI. Evaluation of indoxyl-β-D-glucuronide and hydrophobic grid membrane filters for electronic enumeration of Escherichia coli. Food Microbiol. 1989;6(4):267-280. View Source
